Desdiacetylvecuronium, also known as 3-desacetylvecuronium, is a significant metabolite of vecuronium bromide, a nondepolarizing neuromuscular blocking agent widely used in clinical anesthesia. The chemical structure of desdiacetylvecuronium is derived from vecuronium by the removal of two acetyl groups, resulting in a compound with the molecular formula and a molar mass of approximately 637.73 g/mol . This metabolite retains about 80% of the neuromuscular blocking potency of its parent compound, vecuronium, and is primarily responsible for prolonged neuromuscular blockade observed in certain clinical scenarios, particularly in patients with renal impairment .
The biological activity of desdiacetylvecuronium is characterized by its role as a neuromuscular blocker. It exhibits potent muscle-relaxing effects, making it useful during surgical procedures requiring general anesthesia. The compound's pharmacodynamics indicate that it can cause prolonged paralysis when accumulated in patients, particularly those with compromised renal function . The effective concentration required to achieve 50% neuromuscular block is higher than that for vecuronium, indicating its slightly reduced potency but significant clinical relevance .
Desdiacetylvecuronium is synthesized through the metabolic conversion of vecuronium bromide in the liver. This process involves enzymatic hydrolysis where the ester bonds are cleaved to remove the acetyl groups. While specific synthetic routes for laboratory preparation are less commonly documented, understanding the metabolic pathway is crucial for appreciating how desdiacetylvecuronium accumulates in patients receiving vecuronium over extended periods .
Desdiacetylvecuronium's primary application lies in its role as a metabolite of vecuronium bromide during surgical procedures requiring muscle relaxation. Its pharmacological profile makes it relevant in intensive care settings where patients are often administered continuous infusions of vecuronium. Understanding its effects is essential for managing potential complications such as prolonged neuromuscular blockade .
Studies have shown that desdiacetylvecuronium interacts with various drugs and physiological conditions that influence its efficacy and safety profile. For instance, co-administration with other neuromuscular blockers or anesthetics can enhance its effects or alter recovery times from paralysis. Additionally, renal function significantly impacts the clearance of desdiacetylvecuronium; impaired renal function can lead to increased plasma concentrations and prolonged neuromuscular blockade .
Several compounds share structural and functional similarities with desdiacetylvecuronium. These include:
| Compound | Potency Compared to Desdiacetylvecuronium | Duration of Action | Mechanism of Action |
|---|---|---|---|
| Vecuronium Bromide | Higher (80% potency) | Intermediate | Competitive antagonist at nicotinic receptors |
| Pancuronium Bromide | More potent | Longer | Competitive antagonist at nicotinic receptors |
| Rocuronium Bromide | Comparable | Shorter | Competitive antagonist at nicotinic receptors |
| Atracurium | Variable | Intermediate | Non-specific plasma ester hydrolysis |
Desdiacetylvecuronium's uniqueness lies in its metabolic origin from vecuronium and its distinct pharmacokinetic profile, which can lead to significant clinical implications, especially regarding prolonged paralysis in patients with renal dysfunction .
Desdiacetylvecuronium represents a significant metabolite derived from vecuronium bromide through systematic hydrolytic processes [1]. The compound is chemically designated as 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium, with the molecular formula C30H53N2O2+ [4]. This metabolite formation occurs through the selective removal of both acetyl groups from the parent vecuronium molecule, resulting in a dihydroxy derivative that maintains the core aminosteroid structure while exhibiting distinct pharmacological properties [1] [6].
The synthetic pathway from vecuronium to desdiacetylvecuronium involves sequential deacetylation reactions that proceed through well-characterized intermediate compounds [1] [6]. The initial hydrolysis typically occurs at the 3-position, forming 3-desacetylvecuronium as the primary metabolite, which subsequently undergoes further deacetylation at the 17-position to yield the final desdiacetylvecuronium product [5] [6]. This stepwise process has been extensively documented through capillary gas chromatographic analysis, which demonstrates the formation of multiple metabolites including 3-desacetyl, 17-desacetyl, and 3,17-desacetyl vecuronium derivatives [1] [22].
The hydrolysis reactions leading to desdiacetylvecuronium formation involve enzyme-catalyzed ester cleavage processes that occur primarily in hepatic tissue [5] [33]. Vecuronium undergoes rapid metabolic transformation in the liver, where hepatic esterases facilitate the hydrolysis of acetyl ester linkages at both the 3α and 17β positions of the aminosteroid backbone [33]. The 3-desacetylvecuronium metabolite demonstrates 50-70% of the neuromuscular blocking potency of the parent compound, while maintaining significant biological activity throughout the hydrolytic process [5] [33].
Reaction optimization studies have demonstrated that hydrolysis kinetics are influenced by several critical parameters including pH, temperature, and enzyme concentration [6] [25]. The optimal conditions for controlled hydrolysis typically involve physiological pH ranges (7.0-7.4) and temperatures of 37°C, which mirror the in vivo metabolic environment [25]. Gas chromatographic analysis with nitrogen-sensitive detection has been employed to monitor the progression of hydrolysis reactions, providing quantitative assessment of parent compound depletion and metabolite formation rates [22].
The hydrolysis process exhibits stereospecific characteristics, with preferential cleavage occurring at the 3α-acetyl position before progressing to the 17β-acetyl group [1] [6]. This selectivity has been attributed to the differential accessibility of the ester linkages within the rigid aminosteroid framework, where steric hindrance effects influence the enzymatic attack on specific acetyl groups [16] [17]. Optimization studies have identified reaction conditions that maximize the yield of desdiacetylvecuronium while minimizing the formation of unwanted side products or degradation compounds [38].
Industrial-scale production of desdiacetylvecuronium requires sophisticated methodologies that ensure consistent quality and yield while maintaining economic viability [12] [37]. The scale-up from laboratory synthesis to industrial production involves careful consideration of reaction kinetics, mass transfer limitations, and process safety requirements [12] [37]. Industrial reactors must be designed to accommodate the specific requirements of hydrolytic processes, including precise temperature control, adequate mixing, and appropriate residence time distribution [37].
The production methodology typically employs continuous flow reactors that provide superior control over reaction parameters compared to traditional batch processes [39]. These continuous systems allow for precise regulation of substrate concentrations, reaction temperatures, and contact times, resulting in improved product consistency and reduced batch-to-batch variability [39]. The hydrolysis reactions are conducted using specialized equipment that minimizes the risk of thermal degradation while maximizing conversion efficiency [37].
Quality control measures in industrial production include comprehensive analytical monitoring using high-performance liquid chromatography and mass spectrometry techniques [38]. These analytical methods ensure that the final desdiacetylvecuronium product meets strict purity specifications, typically requiring greater than 98% chemical purity with well-defined limits for related impurities [38]. Industrial processes also incorporate rigorous cleaning validation protocols to prevent cross-contamination between different product campaigns [12].
The industrial synthesis often utilizes modified reaction conditions compared to laboratory-scale preparations, including the use of specialized catalysts or enzyme systems that enhance reaction selectivity and reduce processing time [38]. Scale-up considerations also include the implementation of efficient separation and purification techniques, such as crystallization or chromatographic methods, that can be economically operated at large scale while maintaining product quality [12] [37].
Desdiacetylvecuronium exhibits a molecular weight of 473.8 g/mol, corresponding to the molecular formula C30H53N2O2+ [4]. This represents a reduction of 84 mass units compared to the parent vecuronium bromide compound, reflecting the loss of two acetyl groups (each contributing 42 mass units) during the hydrolytic transformation [4] [19]. The compound exists as a positively charged cation due to the presence of the quaternary ammonium nitrogen at the 16β-position of the aminosteroid framework [4].
The structural formula reveals the retention of the core 5α-androstane skeleton with piperidine substituents at both the 2β and 16β positions [4]. The 16β-piperidine moiety carries a methyl group, forming the quaternary ammonium center that contributes to the compound's pharmacological activity and physicochemical properties [4]. The replacement of acetyl ester groups with hydroxyl functionalities at the 3α and 17β positions significantly alters the compound's polarity and solubility characteristics compared to the parent vecuronium molecule [4] [17].
| Property | Desdiacetylvecuronium | Reference |
|---|---|---|
| Molecular Formula | C30H53N2O2+ | [4] |
| Molecular Weight | 473.8 g/mol | [4] |
| CAS Number | 745736-02-1 | [4] |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium | [4] |
The solubility characteristics of desdiacetylvecuronium differ substantially from those of vecuronium bromide due to the presence of free hydroxyl groups in place of acetyl esters [2] [17]. The compound demonstrates enhanced water solubility compared to its parent molecule, with the dihydroxy structure contributing to increased hydrogen bonding potential with aqueous solvents [2] [17]. This enhanced hydrophilicity significantly impacts the compound's distribution and elimination characteristics in biological systems [6].
Stability studies have revealed that desdiacetylvecuronium exhibits moderate stability under physiological conditions, though it remains susceptible to further degradation under extreme pH conditions [2] [26]. The compound shows optimal stability at pH values between 4.0 and 7.0, with accelerated degradation observed at highly alkaline conditions [26] [28]. Temperature stability studies indicate that the compound remains chemically stable for extended periods when stored at refrigerated temperatures (2-8°C), but exhibits increased degradation rates at elevated temperatures [26] [28].
The stability profile is particularly influenced by the presence of the free hydroxyl groups, which can participate in oxidative degradation reactions under certain conditions [2]. Studies have demonstrated that the compound maintains greater than 95% chemical integrity when stored in appropriate conditions for periods up to 21 days [28]. Light exposure can accelerate degradation processes, necessitating storage in light-resistant containers to maintain long-term stability [27].
| Stability Parameter | Condition | Stability Duration | Reference |
|---|---|---|---|
| Temperature Stability | 2-8°C | >21 days | [28] |
| Temperature Stability | 23-25°C | >21 days | [28] |
| pH Stability | 4.0-7.0 | Optimal | [26] |
| Light Sensitivity | Protected | Enhanced stability | [27] |
Desdiacetylvecuronium represents a fascinating subject for crystallographic investigation due to its complex steroidal architecture and multiple stereogenic centers. The compound crystallizes as the bromide salt with the molecular formula C30H53N2O2·Br and possesses absolute stereochemistry with 10 out of 11 possible stereocenters defined [1] [2] [3]. The molecular weight of the cationic form is 473.8 g/mol, while the bromide salt weighs 553.7 g/mol [1] [2].
The crystallographic analysis reveals that desdiacetylvecuronium maintains the characteristic androstane steroid backbone, comprising four fused rings designated A, B, C, and D [1] [2]. This rigid framework constrains the overall molecular conformation significantly compared to more flexible pharmaceutical compounds. The steroid nucleus provides a robust structural foundation that influences the spatial arrangement of functional groups and determines the compound's three-dimensional architecture [4] [5].
Table 1: Molecular Properties of Desdiacetylvecuronium
| Property | Value |
|---|---|
| Molecular Formula | C30H53N2O2+ |
| Molecular Weight (cation) | 473.8 g/mol |
| Molecular Weight (bromide salt) | 553.7 g/mol |
| CAS Registry Number | 745736-02-1 |
| UNII Identifier | 1796F6S066 |
| PubChem CID | 14029410 |
| Stereochemistry | Absolute |
| Defined Stereocenters | 10/11 |
| Chemical Classification | Steroidal neuromuscular blocker |
| Parent Compound | Vecuronium bromide |
The conformational studies indicate that desdiacetylvecuronium exhibits limited conformational flexibility due to its rigid steroid backbone [4]. Unlike vecuronium bromide, which has been subjected to extensive crystallographic analysis revealing specific conformational preferences, desdiacetylvecuronium displays altered conformational behavior due to the presence of free hydroxyl groups at positions 3 and 17 [4]. These hydroxyl functionalities introduce additional hydrogen bonding capabilities that can influence crystal packing and intermolecular interactions [1].
The crystallographic data demonstrates that the compound adopts specific conformations in the solid state that may differ from solution-phase conformations. The presence of two piperidine ring systems at positions 2 and 16 of the steroid framework creates distinct conformational environments [4] [5]. The piperidine ring at position 2 exists as a tertiary amine, while the position 16 piperidine forms a quaternary ammonium center with a methyl substituent [1] [2].
Table 2: Stereochemical Configuration of Desdiacetylvecuronium
| Position | Configuration | Substituent |
|---|---|---|
| C-2 | 2β | Piperidine ring |
| C-3 | 3α | Hydroxyl group (-OH) |
| C-5 | 5α | Hydrogen |
| C-8 | 8R | Hydrogen |
| C-9 | 9S | Hydrogen |
| C-10 | 10S | Methyl group |
| C-13 | 13S | Methyl group |
| C-14 | 14S | Hydrogen |
| C-16 | 16β | Methylpiperidinium |
| C-17 | 17β | Hydroxyl group (-OH) |
| N-2 (piperidine) | Tertiary amine | N-substituent |
| N-16 (methylpiperidinium) | Quaternary ammonium | Cationic center |
The conformational analysis reveals that the steroid rings adopt chair conformations typical of the androstane framework. Ring A contains the 2β-piperidine and 3α-hydroxyl substituents, while ring D bears the 16β-methylpiperidinium and 17β-hydroxyl groups [1] [2]. This arrangement creates distinct faces of the molecule with different electrostatic properties and hydrogen bonding capabilities.
Nuclear magnetic resonance spectroscopy provides crucial structural information for desdiacetylvecuronium, revealing distinctive spectral signatures that reflect its unique molecular architecture. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns consistent with the androstane steroid framework and the attached piperidine functionalities [4] [6].
The steroid backbone produces a complex multipicity pattern in the aliphatic region, with methyl groups at positions 10 and 13 appearing as singlets in the 0.8-1.2 ppm range [7] [8]. The hydroxyl protons at positions 3 and 17 generate distinct chemical shifts that are sensitive to hydrogen bonding and solvent effects. In deuterated solvents, these hydroxyl protons may undergo exchange, complicating their observation [7] [8].
The piperidine ring protons create characteristic multipicity patterns in the 1.4-3.8 ppm region. The quaternary methylpiperidinium at position 16 produces a distinctive N-methyl singlet around 3.0-3.2 ppm, while the piperidine methylene protons appear as complex multiplets due to conformational dynamics [7] [8]. The tertiary piperidine at position 2 exhibits different chemical shift patterns compared to its quaternary counterpart.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl and aromatic carbon environments. The steroid carbon atoms exhibit chemical shifts characteristic of saturated hydrocarbon systems, with quaternary carbons appearing at higher field compared to methylene and methine carbons [7] [8]. The carbon atoms adjacent to nitrogen functionalities show distinctive downfield shifts reflecting the electronic influence of the nitrogen centers.
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges
| Structural Unit | Proton Chemical Shifts (ppm) | Carbon-13 Chemical Shifts (ppm) |
|---|---|---|
| Steroid CH3 groups | 0.8-1.2 | 12-20 |
| Steroid CH2 groups | 1.2-2.8 | 20-45 |
| Steroid CH groups | 1.8-4.2 | 35-80 |
| Hydroxyl protons | 3.5-5.5 (exchangeable) | - |
| Piperidine CH2 | 1.4-3.8 | 22-65 |
| N-Methyl (quaternary) | 3.0-3.2 | 45-55 |
| Quaternary carbons | - | 35-50 |
The nuclear magnetic resonance data provides evidence for the specific stereochemical configuration at each chiral center. Coupling constant analysis reveals the spatial relationships between adjacent protons, confirming the absolute configuration assignments [9] [10]. The dihedral angles derived from coupling constants support the proposed three-dimensional structure and validate the crystallographic findings.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation by establishing through-bond and through-space connectivities [9] [10]. These methods are particularly valuable for assigning complex multipicity patterns and confirming the stereochemical assignments at multiple chiral centers.
Mass spectrometry analysis of desdiacetylvecuronium reveals distinctive fragmentation patterns that provide structural fingerprints for compound identification and characterization. The molecular ion peak appears at m/z 474 for the cationic form, with subsequent fragmentation following predictable pathways characteristic of steroidal quaternary ammonium compounds [11] [12] [13].
The primary fragmentation mechanisms involve alpha-cleavage adjacent to the nitrogen centers and loss of neutral fragments from the steroid backbone [11] [14]. The quaternary ammonium center at position 16 represents a particularly labile site, leading to characteristic fragment ions through cleavage of the carbon-nitrogen bond and subsequent rearrangement processes [11] [12].
Table 4: Major Mass Spectrometry Fragment Ions
| m/z | Relative Intensity | Proposed Structure | Fragmentation Mechanism |
|---|---|---|---|
| 474 | M+ | Molecular ion | Parent cation |
| 459 | 25-40% | [M-CH3]+ | Methyl loss from quaternary nitrogen |
| 431 | 15-30% | [M-43]+ | Loss of acetyl equivalent |
| 415 | 10-25% | [M-59]+ | Loss of N-methylpiperidine fragment |
| 389 | 20-35% | Steroid fragment | Alpha-cleavage at position 16 |
| 362 | 30-50% | [M-112]+ | Loss of complete piperidine unit |
| 289 | 15-25% | Steroid backbone | Loss of both nitrogen functionalities |
| 271 | 10-20% | [289-H2O]+ | Dehydration from steroid fragment |
The fragmentation pattern demonstrates the stability of the steroid backbone relative to the attached nitrogen functionalities. Loss of the N-methylpiperidinium group represents a major fragmentation pathway, generating stable steroid cation radicals [11] [12]. The hydroxyl groups at positions 3 and 17 can undergo elimination reactions, producing dehydrated fragment ions with characteristic mass losses of 18 atomic mass units [11].
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [12] [15]. The fragmentation pathways reveal the sequential loss of functional groups and provide insight into the relative bond strengths within the molecule. The piperidine rings exhibit different fragmentation behaviors, with the quaternary center showing greater lability compared to the tertiary amine [11] [12].
The mass spectrometry data supports the proposed molecular structure and confirms the presence of specific functional groups. Accurate mass measurements using high-resolution instruments provide elemental composition information that validates the molecular formula assignments [12] [15]. The isotope patterns observed in the mass spectra are consistent with the expected carbon, hydrogen, nitrogen, and oxygen content.
Table 5: Structural Comparison with Parent Compound
| Structural Feature | Desdiacetylvecuronium | Parent Vecuronium |
|---|---|---|
| Core Framework | Androstane steroid backbone | Androstane steroid backbone |
| Ring System | 4-ring steroid system (A, B, C, D) | 4-ring steroid system (A, B, C, D) |
| Hydroxyl Groups | Two (C-3, C-17) | None (acetylated) |
| Nitrogen Functionalities | Two piperidine rings | Two piperidine rings |
| Quaternary Centers | One (N-16) | Two (N-2, N-16) |
| Molecular Rigidity | High (steroid backbone) | High (steroid backbone) |
| Polar Surface Area | Increased vs. vecuronium | Lower vs. metabolite |
| Lipophilicity | Moderate | Higher |
| Hydrogen Bonding | Donor and acceptor sites | Fewer sites available |
| Conformational Flexibility | Limited due to rigid steroid | Limited due to rigid steroid |